

Solubility and stability of 6-Fluoroquinazolin-4-ol in different solvents

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Compound of Interest

Compound Name: 6-Fluoroquinazolin-4-ol

Cat. No.: B093978

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An In-Depth Technical Guide to the Solubility and Stability of **6-Fluoroquinazolin-4-ol**

Abstract

6-Fluoroquinazolin-4-ol is a pivotal intermediate in contemporary medicinal chemistry, serving as a foundational scaffold for a new generation of therapeutic agents.[1] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control the solubility and stability of **6-Fluoroquinazolin-4-ol**. While specific experimental data for this compound is not extensively published, this guide furnishes the theoretical background, predictive insights based on the quinazolinone class of molecules, and detailed, field-proven experimental protocols to empower researchers to generate the necessary data for their specific applications.

Introduction: The Strategic Importance of 6-Fluoroquinazolin-4-ol

6-Fluoroquinazolin-4-ol (CAS No. 16499-56-2) is a fluorinated heterocyclic compound belonging to the quinazolinone family.[2][3] Quinazolinones are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and

anticonvulsant properties.[4][5] The introduction of a fluorine atom at the 6-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making **6-Fluoroquinazolin-4-ol** a highly valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs).[1][6]

The successful progression of any candidate molecule from the laboratory to the clinic is contingent upon a thorough understanding of its physicochemical characteristics. For **6-Fluoroquinazolin-4-ol**, two of the most critical parameters are its solubility and stability.

- Solubility dictates the concentration of the compound that can be achieved in a given solvent system. This is crucial for:
 - Synthetic Chemistry: Ensuring efficient reaction conditions and purification.
 - Biological Assays: Preventing compound precipitation and ensuring accurate dose-response relationships.[7]
 - Formulation Development: Enabling the creation of suitable dosage forms for in vivo administration.[8]
- Stability refers to the compound's resistance to chemical degradation under various conditions. A comprehensive stability profile is essential for:
 - Process Chemistry: Identifying and mitigating conditions that could lead to impurity formation during synthesis and scale-up.
 - Analytical Method Development: Creating stability-indicating methods that can accurately quantify the parent compound in the presence of its degradants.[9]
 - Storage and Shelf-life Determination: Establishing appropriate storage conditions to ensure the compound's integrity over time.[10]

This guide will provide the necessary protocols and theoretical understanding to thoroughly characterize these two key attributes of **6-Fluoroquinazolin-4-ol**.

Physicochemical Profile of 6-Fluoroquinazolin-4-ol

A foundational understanding of the intrinsic properties of **6-Fluoroquinazolin-4-ol** is essential for predicting its behavior in different solvent systems and under various stress conditions.

Table 1: Physicochemical Properties of **6-Fluoroquinazolin-4-ol**

Property	Value	Source
CAS Number	16499-56-2	[2]
Molecular Formula	C ₈ H ₅ FN ₂ O	[2]
Molecular Weight	164.14 g/mol	[2]
Appearance	Solid (predicted)	General knowledge
Melting Point	250 °C	[11]
pKa	1.28 ± 0.20 (Predicted)	[11]
XLogP3-AA (Predicted)	0.8	[2]

The quinazolinone core possesses both hydrogen bond donors (-NH) and acceptors (C=O, ring nitrogens), suggesting the potential for complex interactions with protic and aprotic solvents. The predicted pKa indicates that the molecule is a weak acid. The presence of the fluorine atom increases the molecule's polarity and can influence its crystal lattice energy, both of which will impact solubility.[\[6\]](#)

Determination of Solubility Profile

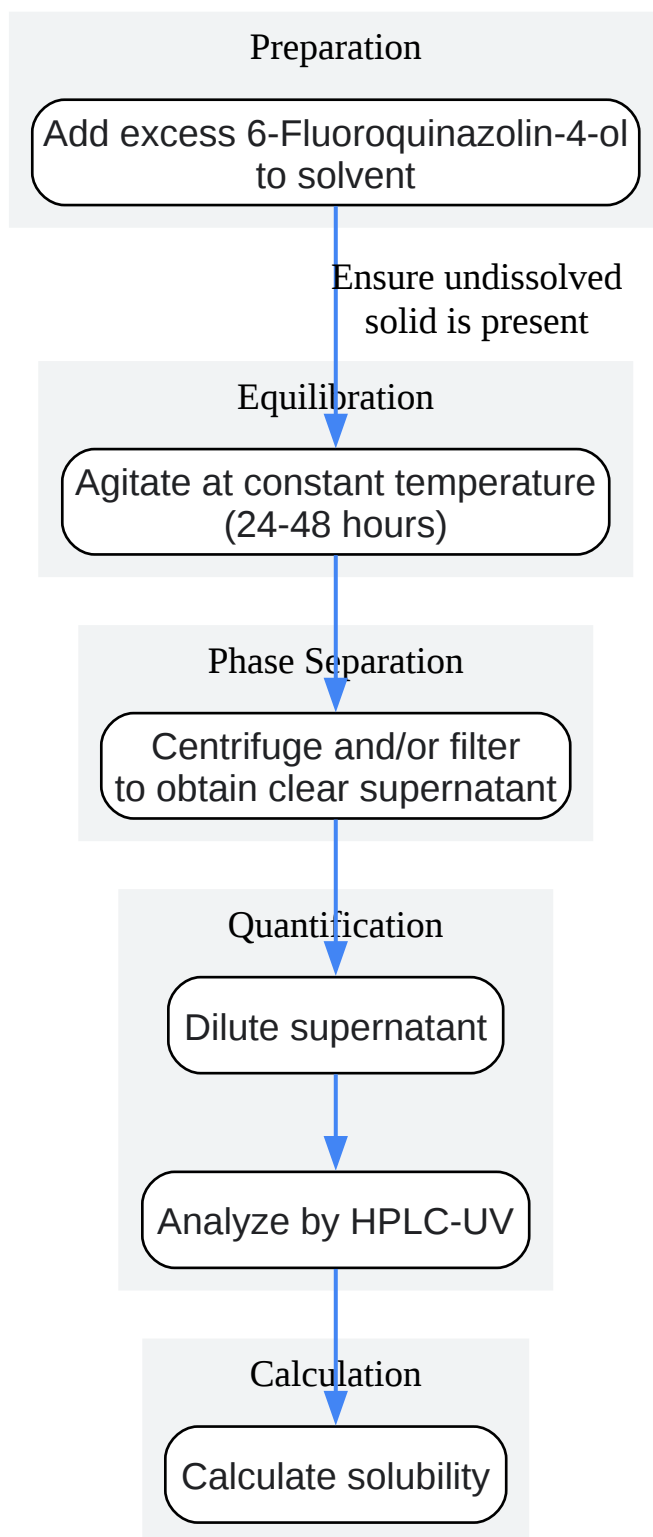
Solubility can be assessed from two perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.[\[8\]](#)

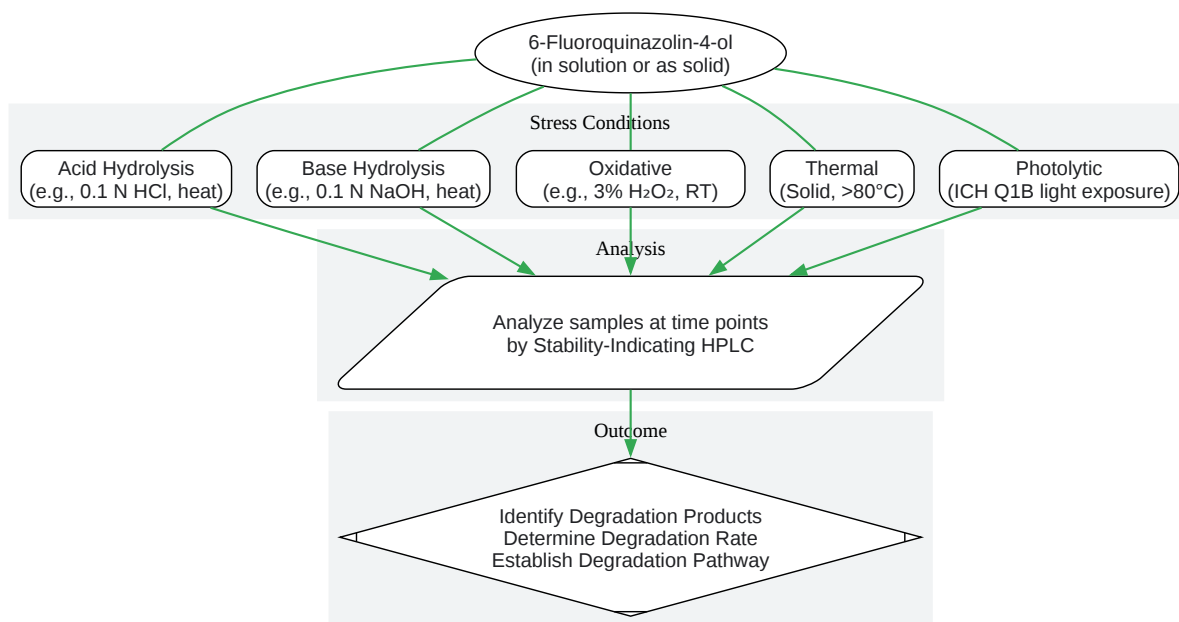
Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[\[12\]](#) The shake-flask method is the gold standard for this determination.[\[13\]](#)

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

- Preparation: Add an excess amount of solid **6-Fluoroquinazolin-4-ol** to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)). The presence of undissolved solid is crucial.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not adsorb the compound.[\[12\]](#)
- Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of **6-Fluoroquinazolin-4-ol** using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve with known concentrations of the compound must be used for accurate quantification.
- Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.





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